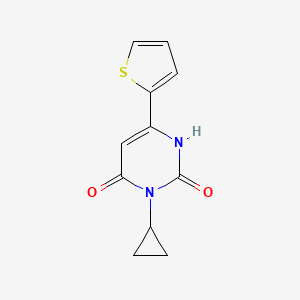

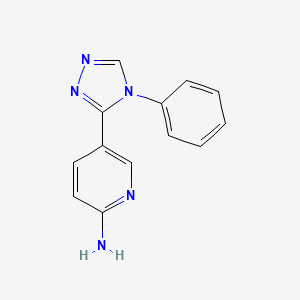

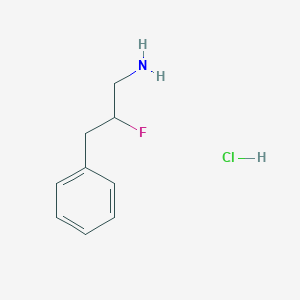

![molecular formula C12H17N5 B1491635 2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide CAS No. 2098091-40-6](/img/structure/B1491635.png)

2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to “2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide” involves the selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .Molecular Structure Analysis

The molecular structure of “2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide” is based on the 1H-imidazo[1,2-b]pyrazole scaffold . This scaffold is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Applications De Recherche Scientifique

Antitumor Activity

Derivatives of imidazo[1,2-a]pyrazine-benzimidazole have been synthesized and shown to exhibit antitumor activity across a range of human cancer cell lines. These derivatives demonstrate the ability to intercalate with DNA and bind to bovine serum albumin (BSA), highlighting their potential as pharmacophores for cancer treatment due to their strong binding interactions and fundamental biological effects (Iqubal Singh, Vijay Luxami, & Kamaldeep Paul, 2019).

Antimicrobial and Antifungal Evaluation

A series of pyrazole-imidazole-triazole hybrids have been synthesized, demonstrating significant antimicrobial and antifungal activities. One compound in particular showed greater potency against A. niger than the reference drug Fluconazole, indicating the potential of these hybrids in treating microbial infections (Suman Punia, V. Verma, Devinder Kumar, Ashwani Kumar, & Laxmi Deswal, 2021).

Inhibition of DNA Synthesis

2,3-Dihydro-1H-imidazo[1,2-b]pyrazole has been found to inhibit DNA synthesis in animal cells, providing a unique mechanism of action compared to other known DNA synthesis inhibitors. This compound could serve as a valuable tool for research into DNA synthesis and its inhibition (H. Ennis, L. Möller, J. J. Wang, & O. Selawry, 1971).

Anti-Diabetic Potential

Hybrid molecules combining pyrazoline and benzimidazole have shown significant anti-diabetic potential through α-glucosidase inhibition activity. These compounds, particularly one with an IC50 value of 50.06μM, demonstrate promising therapeutic options for diabetes management (Farhat Ibraheem, Matloob Ahmad, U. Ashfaq, Sana Aslam, Z. Khan, & Sadia Sultan, 2020).

Luminescent Properties

Fused imidazole bicyclic acetic esters, relevant in various biologically active principles, have been synthesized through a catalytic approach. These compounds exhibit promising luminescence properties, suggesting their potential use in bioimaging or as molecular probes (L. Veltri, Tommaso Prestia, Patrizio Russo, C. Clementi, P. Vitale, F. Ortica, & B. Gabriele, 2020).

Pharmacological Properties

Novel derivatives possessing imidazo[1,2-a]pyrazine and 1H-benzo[d]imidazole scaffolds have been synthesized and shown to exhibit broad anticancer activities. These compounds display significant cytotoxic and cytostatic properties across various cancer cell lines, further supported by their DNA and BSA binding capabilities, highlighting their potential as anticancer agents (Iqubal Singh, Vijay Luxami, & Kamaldeep Paul, 2020).

Propriétés

IUPAC Name |

2-(6-cyclopentylimidazo[1,2-b]pyrazol-1-yl)ethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5/c13-11(14)8-16-5-6-17-12(16)7-10(15-17)9-3-1-2-4-9/h5-7,9H,1-4,8H2,(H3,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLNBVYRAIAFSLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=NN3C=CN(C3=C2)CC(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

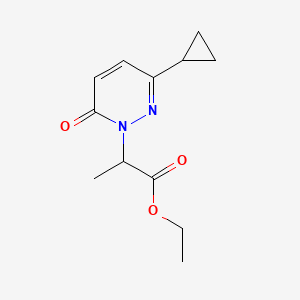

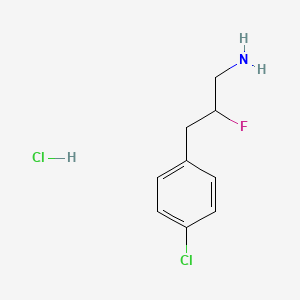

![1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1491553.png)

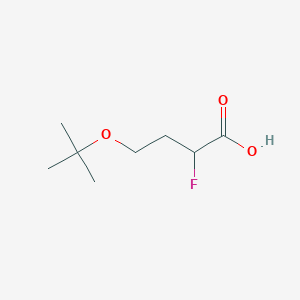

![4-[4-(difluoromethyl)-1H-pyrazol-1-yl]piperidine hydrochloride](/img/structure/B1491554.png)

amine hydrochloride](/img/structure/B1491568.png)